N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide
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Overview
Description
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide is an organic compound characterized by the presence of a pyrazole ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxybenzamide is unique due to its specific combination of a pyrazole ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
88059-51-2 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(14-15(8)2)13-12(17)9-5-3-4-6-10(9)16/h3-7,16H,1-2H3,(H,13,14,17) |
InChI Key |
OTGLBAQXGJSHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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